molecular formula C11H22N2O2 B14105645 tert-butyl N-[(Z)-hexylideneamino]carbamate

tert-butyl N-[(Z)-hexylideneamino]carbamate

Cat. No.: B14105645
M. Wt: 214.30 g/mol
InChI Key: GRNJDWCRYYEDAX-XFXZXTDPSA-N
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Description

tert-Butyl N-[(Z)-hexylideneamino]carbamate: is a compound that falls under the category of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, a hexylideneamino group, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(Z)-hexylideneamino]carbamate typically involves the reaction of tert-butyl carbamate with hexylideneamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. Common reagents used in the synthesis include di-tert-butyl dicarbonate and a base such as sodium azide .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(Z)-hexylideneamino]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, sodium azide.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(Z)-hexylideneamino]carbamate is used as a protecting group for amines. It is also employed in the synthesis of various organic compounds, including peptides and pharmaceuticals .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in enzymatic reactions .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug delivery systems and as a prodrug .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. It serves as an intermediate in the synthesis of various industrial products .

Mechanism of Action

The mechanism of action of tert-butyl N-[(Z)-hexylideneamino]carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved include nucleophilic substitution and addition reactions .

Comparison with Similar Compounds

    tert-Butyl carbamate: Used as a protecting group for amines.

    N-Boc-1,6-hexanediamine: Used in peptide synthesis.

    N-Boc-1,2-diaminoethane: Used in organic synthesis.

Uniqueness: tert-Butyl N-[(Z)-hexylideneamino]carbamate is unique due to its specific structure, which allows it to act as a versatile protecting group and intermediate in various synthetic processes. Its stability under different reaction conditions makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl N-[(Z)-hexylideneamino]carbamate

InChI

InChI=1S/C11H22N2O2/c1-5-6-7-8-9-12-13-10(14)15-11(2,3)4/h9H,5-8H2,1-4H3,(H,13,14)/b12-9-

InChI Key

GRNJDWCRYYEDAX-XFXZXTDPSA-N

Isomeric SMILES

CCCCC/C=N\NC(=O)OC(C)(C)C

Canonical SMILES

CCCCCC=NNC(=O)OC(C)(C)C

Origin of Product

United States

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